Pseudouridine 5'-phosphate belongs to the class of C-nucleosides and is categorized under modified nucleotides. It is synthesized from pseudouridine through enzymatic processes involving specific kinases and glycosidases. The primary biological source of pseudouridine is the degradation of RNA, where it can be recycled through various metabolic pathways .
The synthesis of pseudouridine 5'-phosphate typically involves two key enzymatic reactions:
The molecular structure of pseudouridine 5'-phosphate consists of a ribose sugar linked to a uracil base via a C-C glycosidic bond, with a phosphate group attached at the 5' position of the ribose.
Crystallographic studies have provided insights into its binding interactions within enzyme active sites, revealing how the phosphate group interacts with metal ions and surrounding amino acids during enzymatic catalysis .
Pseudouridine 5'-phosphate participates in several biochemical reactions:
The mechanism by which pseudouridine 5'-phosphate functions involves its incorporation into RNA molecules, where it enhances stability and translational efficiency.
Incorporation into transfer RNA modifies its structure, allowing for improved interactions with ribosomes during protein synthesis. This modification has been shown to reduce immunogenicity in mRNA vaccines by evading innate immune responses, thus enhancing their efficacy .
Studies have demonstrated that modified mRNA containing pseudouridine exhibits superior translational capacity compared to unmodified counterparts, making it a valuable tool in therapeutic applications .
Pseudouridine 5'-phosphate exhibits several notable physical and chemical properties:
Pseudouridine 5'-phosphate has diverse applications in molecular biology and biotechnology:
Pseudouridine 5'-phosphate (ΨMP), systematically named 5-(β-D-ribofuranosyl)uracil 5'-monophosphate, is a phosphorylated derivative of the modified nucleoside pseudouridine. Its molecular formula is C₉H₁₃N₂O₉P, with an average molecular weight of 324.18 g/mol for the free acid form [1] [3]. Structurally, ΨMP features a carbon-carbon (C-C) glycosidic bond between the uracil base (at the C5 position) and the ribose sugar (at the C1' position), distinguishing it from conventional uridine nucleotides that possess a nitrogen-carbon (N-C) glycosidic bond [1] [6]. This C-C linkage imparts greater rotational freedom, conformational stability, and enhanced hydrogen-bonding capacity due to the additional imino group (N1-H) acting as a hydrogen bond donor [4] [7].
The sodium salt form (C₉H₁₃N₂O₉P·xNa) is commonly utilized in research to improve aqueous solubility and stability [1]. In physiological conditions (pH 7.3), ΨMP exists as a dianion (charge: -2) due to deprotonation of its phosphate groups [3] [6]. Spectroscopic properties include characteristic UV absorption maxima at 260 nm, similar to uridine, but distinct nuclear magnetic resonance (NMR) chemical shifts resulting from the C-glycosidic bond [1] [9].
Table 1: Structural and Chemical Properties of Pseudouridine 5'-Phosphate
Property | Value/Description |
---|---|
Molecular Formula | C₉H₁₃N₂O₉P (free acid); C₉H₁₃N₂O₉P·xNa (sodium salt) |
Average Molecular Weight | 324.18 g/mol (free acid) |
Glycosidic Bond Type | Carbon-carbon (C5-C1') |
Charge at Physiological pH | -2 |
Solubility | High water solubility (sodium salt form) |
UV Absorption Maximum | ~260 nm |
CAS Registry Number | 1157-60-4 (free acid) |
Pseudouridine was first identified in 1951 as the "fifth ribonucleotide" in yeast ribosomal RNA due to its unexpected chromatographic behavior [4] [7]. Its phosphorylated form, ΨMP, gained prominence when bacterial metabolism studies revealed its role as an intermediate in pseudouridine catabolism. In 2008, Escherichia coli enzymes YeiC (a pseudouridine kinase) and YeiN (a ΨMP glycosidase) were molecularly characterized, confirming ΨMP's central metabolic position [8]. YeiC phosphorylates pseudouridine to ΨMP, while YeiN cleaves ΨMP into uracil and ribose-5-phosphate—representing the first known enzymatic hydrolysis of a C-C glycosidic bond [5] [8].
Evolutionarily, ΨMP metabolism exhibits a distinct trajectory. Prokaryotes and early eukaryotes possess conserved pathways for ΨMP degradation. Fungi and algae harbor bifunctional fusion proteins combining kinase and glycosylase domains, while plants localize these activities to peroxisomes [10]. Notably, mammals—including humans—lack functional ΨMP-metabolizing enzymes entirely, excreting pseudouridine unmetabolized [8] [10]. This evolutionary loss suggests potential biological roles for accumulated pseudouridine in mammalian systems.
Pseudouridine 5'-phosphate serves as the activated precursor for pseudouridine incorporation during RNA modification, though its direct role is overshadowed by post-transcriptional isomerization mechanisms. Pseudouridylation—the isomerization of uridine to pseudouridine in RNA chains—occurs via two primary mechanisms:
ΨMP itself arises primarily from RNA degradation. Ribosomal RNA (rRNA) and transfer RNA (tRNA) turnover release pseudouridine, which is phosphorylated to ΨMP intracellularly. In Arabidopsis thaliana, ΨMP accumulates during vacuolar rRNA breakdown and is imported into peroxisomes for catabolism [10].
Table 2: Distribution of Pseudouridine Residues in Major RNA Classes
RNA Type | Representative Ψ Residues | Functional Impact |
---|---|---|
rRNA | ~187 sites in Arabidopsis; ~100 in humans | Stabilizes ribosome structure; enhances translational fidelity [4] [10] |
tRNA | Positions 38, 39, 55 (highly conserved) | Optimizes anticodon-stem loop stability; affects codon binding [7] |
snRNA | U2 snRNA position 35 (mammals) | Facilitates spliceosome assembly; modulates pre-mRNA splicing [4] |
mRNA | >2,000 sites mapped in humans; enriched in 5' UTRs | Potential roles in translation regulation; biological significance under investigation [10] |
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